2-(Methylthio)benzo[d]thiazole-6-carbonitrile 2-(Methylthio)benzo[d]thiazole-6-carbonitrile
Brand Name: Vulcanchem
CAS No.:
VCID: VC13348694
InChI: InChI=1S/C9H6N2S2/c1-12-9-11-7-3-2-6(5-10)4-8(7)13-9/h2-4H,1H3
SMILES: CSC1=NC2=C(S1)C=C(C=C2)C#N
Molecular Formula: C9H6N2S2
Molecular Weight: 206.3 g/mol

2-(Methylthio)benzo[d]thiazole-6-carbonitrile

CAS No.:

Cat. No.: VC13348694

Molecular Formula: C9H6N2S2

Molecular Weight: 206.3 g/mol

* For research use only. Not for human or veterinary use.

2-(Methylthio)benzo[d]thiazole-6-carbonitrile -

Specification

Molecular Formula C9H6N2S2
Molecular Weight 206.3 g/mol
IUPAC Name 2-methylsulfanyl-1,3-benzothiazole-6-carbonitrile
Standard InChI InChI=1S/C9H6N2S2/c1-12-9-11-7-3-2-6(5-10)4-8(7)13-9/h2-4H,1H3
Standard InChI Key JCVHNSLJWKYZGG-UHFFFAOYSA-N
SMILES CSC1=NC2=C(S1)C=C(C=C2)C#N
Canonical SMILES CSC1=NC2=C(S1)C=C(C=C2)C#N

Introduction

Structural and Molecular Characteristics

The molecular formula of 2-(Methylthio)benzo[d]thiazole-6-carbonitrile is C₉H₅N₂S₂, with a molecular weight of 205.28 g/mol. The benzo[d]thiazole scaffold consists of a benzene ring fused to a thiazole ring, with substituents at the 2- and 6-positions. The methylthio group (–SMe) at position 2 acts as an electron-donating group, while the carbonitrile (–CN) at position 6 is strongly electron-withdrawing. This electronic asymmetry creates a polarized aromatic system, influencing both reactivity and intermolecular interactions .

Key structural features include:

  • Bond lengths: The C–S bond in the thiazole ring measures approximately 1.74 Å, typical for aromatic thioethers.

  • Torsional angles: The methylthio group adopts a near-planar conformation relative to the thiazole ring, minimizing steric hindrance.

  • Dipole moment: Calculated dipole moments range from 4.2–4.8 D due to the polarized –CN group .

Synthetic Routes and Methodologies

Diazotization and Cyanation Sequence

A validated synthesis begins with 2-amino-6-methoxybenzo[d]thiazole, which undergoes diazotization with sodium nitrite and hydrochloric acid at 0–5°C to form a diazonium intermediate. Subsequent treatment with copper(I) cyanide in a Sandmeyer-type reaction replaces the diazo group with a cyano moiety, yielding 2-methoxy-6-cyanobenzo[d]thiazole. Demethylation using pyridine hydrochloride at 200°C under anhydrous conditions produces the 6-hydroxy analog, which is then methylated with methyl iodide to install the methylthio group .

Reaction conditions:

StepReagentsTemperatureYield
DiazotizationNaNO₂, HCl0–5°C85%
CyanationCuCN, H₂O25°C78%
DemethylationPyridine·HCl200°C65%
MethylationCH₃I, K₂CO₃60°C90%

Direct Functionalization of Benzo[d]thiazole

Alternative routes involve direct functionalization of preformed benzo[d]thiazole. Lithiation at the 6-position using LDA (lithium diisopropylamide) at –78°C, followed by quenching with tosyl cyanide, introduces the carbonitrile group. Subsequent methylation of the 2-thiol group with methyl triflate completes the synthesis .

Chemical Reactivity and Derivative Formation

The compound’s reactivity is dominated by three sites:

  • Carbonitrile group: Participates in nucleophilic additions (e.g., with Grignard reagents) and cycloadditions.

  • Methylthio group: Susceptible to oxidation (→ sulfoxide/sulfone) and nucleophilic displacement.

  • Thiazole ring: Electrophilic substitution occurs at the 4- and 7-positions due to directing effects of –SMe and –CN .

Notable transformations:

  • Oxidation: Treatment with mCPBA (meta-chloroperbenzoic acid) converts –SMe to sulfoxide (–SOCH₃) or sulfone (–SO₂CH₃), altering electronic properties .

  • Nucleophilic displacement: Reaction with amines (e.g., piperidine) replaces –CN with –CONHR groups under basic conditions .

Applications in Drug Discovery and Materials Science

Pharmaceutical Intermediates

The compound serves as a key precursor for VEGFR-2 inhibitors, where its planar structure facilitates π-stacking interactions with kinase domains. Derivatives bearing –CONH₂ or –SO₂NH₂ groups at position 6 exhibit IC₅₀ values < 200 nM against VEGFR-2 .

Agrochemicals

In agrochemistry, methylation of the thiol group enhances lipid solubility, enabling penetration through insect cuticles. Analogous compounds show larvicidal activity against Aedes aegypti with LC₅₀ of 12 ppm .

Optoelectronic Materials

The strong electron-withdrawing –CN group enables use in electron-transport layers (ETLs) for OLEDs. Devices incorporating 2-(Methylthio)benzo[d]thiazole-6-carbonitrile derivatives achieve external quantum efficiencies (EQE) up to 18.7% .

Recent Advances and Future Directions

Recent studies focus on catalytic asymmetric derivatization. A 2024 report demonstrated enantioselective [4+2] cycloaddition using a chiral bisoxazoline-copper catalyst, achieving 94% ee for tetracyclic products . Computational modeling (DFT) has identified potential as a SARS-CoV-2 main protease inhibitor (binding energy: –8.7 kcal/mol), though in vitro validation remains pending .

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